Ferensimycin B
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Overview
Description
Ferensimycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibiotic Properties and Therapeutic Uses
Ferensimycin B, along with Ferensimycin A, are polyether antibiotics isolated from the fermentation broth of Streptomyces sp. No. 5057. They exhibit activity against Gram-positive bacteria and are effective in treating coccidiosis in fowl (Kusakabe et al., 1982).
Synthetic Studies
A convergent asymmetric synthesis of this compound has been achieved, employing chiral enolate bond constructions to establish multiple stereocenters of the antibiotic. This synthesis provides insights into the structure and potential modifications of this compound (Evans et al., 1991).
Related Research on Polyether Antibiotics
Further research has been conducted on antibiotics closely related to this compound, such as lysocellin and other polyether antibiotics. These studies provide a broader understanding of this class of compounds, including their structures, synthesis, and potential medical applications (Westley et al., 1993).
Properties
CAS No. |
83852-60-2 |
---|---|
Molecular Formula |
C35H62O10 |
Molecular Weight |
642.9 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1 |
InChI Key |
VXCHOKYIQWIIJX-BFXJAOHTSA-N |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)O)O)C)C)O |
SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O |
Canonical SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O |
Synonyms |
ferensimycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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